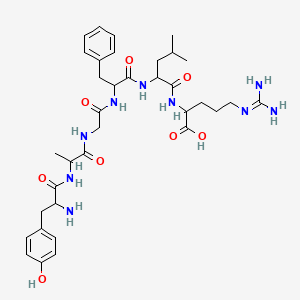

(D-Ala2)-leucine enkephalin-arg

CAS No.:

Cat. No.: VC13862176

Molecular Formula: C35H51N9O8

Molecular Weight: 725.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H51N9O8 |

|---|---|

| Molecular Weight | 725.8 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39) |

| Standard InChI Key | GDPHPXYFLPDZGH-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Chemical Structure and Properties

Molecular Composition

(D-Ala2)-Leucine Enkephalin-Arg has the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg and a molecular formula of . Its molecular weight is 725.83 g/mol, and the canonical SMILES notation is Tyr-D-Ala-Gly-Phe-Leu-Arg . The D-alanine substitution at position 2 confers resistance to enzymatic degradation by aminopeptidases, a common strategy to prolong the half-life of peptide therapeutics .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 81733-79-1 | |

| Molecular Formula | ||

| Molecular Weight | 725.83 g/mol | |

| Density | 1.36 ± 0.1 g/cm³ | |

| Predicted pKa | 3.34 ± 0.10 | |

| Solubility | Soluble in aqueous buffers |

Synthesis and Stability

Synthesis Methods

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with purification typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) . The trifluoroacetate salt form is commonly used to enhance solubility and storage stability .

Stability Considerations

The D-alanine substitution at position 2 mitigates degradation by aminopeptidases, extending the peptide’s half-life compared to native leucine enkephalin . Storage recommendations include freezing at -20°C in lyophilized form, with reconstituted solutions stable for up to one month at -20°C .

Pharmacological Profile

Receptor Binding and Selectivity

(D-Ala2)-Leucine Enkephalin-Arg primarily interacts with delta opioid receptors (DOR), though its affinity and efficacy relative to other enkephalin analogs remain under investigation . The addition of arginine may alter receptor binding kinetics, potentially enhancing interactions with positively charged residues on receptor surfaces .

Functional Effects

In vitro studies using transfected cell lines (e.g., Rat-1 fibroblasts expressing delta opioid receptors) demonstrate that this peptide activates mitogen-activated protein kinase (MAPK) pathways, specifically p42 and p44 isoforms, at receptor expression levels as low as 0.2 pmol/mg membrane protein . This suggests potent signaling efficacy even at low receptor densities .

Research Applications

Ligand Binding Assays

The peptide is utilized in competitive binding assays to characterize opioid receptor subtypes. For example, Sigma-Aldrich offers the compound at ≥97% purity for such applications, highlighting its reliability in high-throughput screening .

Neurophysiological Studies

Electrophysiological recordings in rat medial vestibular nuclei reveal that (D-Ala2)-Leucine Enkephalin-Arg increases neuronal firing rates via non-synaptic mechanisms, likely through direct modulation of ion channels . This excitatory effect contrasts with the inhibitory actions of most opioids, underscoring its unique pharmacological profile .

Blood-Brain Barrier Permeation

Studies on bovine brain microvessel endothelial cell (BMEC) monolayers indicate that intact (D-Ala2)-Leucine Enkephalin-Arg enhances paracellular permeation, suggesting potential utility in drug delivery systems targeting the central nervous system .

Comparative Analysis with Related Peptides

Table 2: Comparison of Enkephalin Analogs

Challenges and Future Directions

While (D-Ala2)-Leucine Enkephalin-Arg shows promise in preclinical studies, its therapeutic potential is limited by insufficient data on in vivo pharmacokinetics and off-target effects. Future research should prioritize:

-

In vivo stability assays to quantify half-life in biological fluids.

-

Receptor selectivity profiling using advanced techniques like cryo-EM.

-

Formulation optimization for enhanced blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume